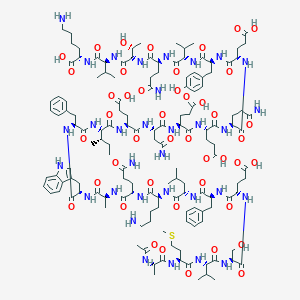

Ac-Ala-Met-Val-Ser-Glu-Phe-Leu-Lys-Gln-Ala-Trp-Phe-Ile-Glu-Asn-Glu-Glu-Gln-Glu-Tyr-Val-Gln-Thr-Val-Lys-OH

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Ac2-12 mimics the actions of annexin A1, a protein involved in the resolution of inflammation. Its primary functions include:

- Inhibition of Neutrophil Extravasation : Ac2-12 has been shown to inhibit the movement of neutrophils from the bloodstream into tissues during inflammatory responses, which is crucial in managing conditions characterized by excessive inflammation .

- Modulation of Immune Responses : This peptide influences various immune pathways, potentially leading to therapeutic benefits in autoimmune diseases and chronic inflammatory conditions.

Therapeutic Applications

The potential therapeutic applications of Ac2-12 are broad and include:

- Inflammatory Diseases : Due to its anti-inflammatory properties, Ac2-12 is being investigated for treatment in diseases such as rheumatoid arthritis and inflammatory bowel disease .

- Cancer Research : There is emerging interest in the role of Ac2-12 in modulating tumor microenvironments, which may enhance the efficacy of cancer therapies by reducing inflammation associated with tumor progression.

- Neurodegenerative Disorders : Given its effects on neuroinflammation, Ac2-12 could offer therapeutic avenues for conditions like Alzheimer’s disease, where inflammation plays a key role in pathology .

Synthesis and Characterization

Ac2-12 is synthesized using solid-phase peptide synthesis (SPPS), which allows for precise control over the sequence and purity of the peptide. The synthesis process involves:

- Coupling : Activation and sequential addition of amino acids.

- Deprotection : Removal of protective groups to facilitate further additions.

- Cleavage and Purification : The completed peptide is cleaved from the resin and purified to achieve high purity levels necessary for biological studies .

Case Studies

Several studies have explored the applications of Ac2-12:

- Study on Neutrophil Function : A study demonstrated that Ac2-12 significantly reduced neutrophil migration in response to inflammatory stimuli in vitro, suggesting its potential as a therapeutic agent for managing acute inflammatory responses.

- Animal Model Research : In animal models of arthritis, administration of Ac2-12 led to reduced joint swelling and inflammation, highlighting its efficacy in chronic inflammatory conditions .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse de Ac2-26 (humain) (sel d'ammonium) implique la synthèse peptidique en phase solide (SPPS), une méthode courante pour produire des peptides. Le processus comprend généralement les étapes suivantes :

Couplage des acides aminés : Addition séquentielle d'acides aminés protégés à une chaîne peptidique en croissance ancrée à une résine solide.

Déprotection : Elimination des groupes protecteurs des acides aminés pour permettre les réactions de couplage suivantes.

Clivage : Le peptide est clivé de la résine et déprotégé pour donner le produit final.

Méthodes de production industrielle

La production industrielle de Ac2-26 (humain) (sel d'ammonium) suit des principes similaires à la synthèse en laboratoire, mais à une échelle plus grande. Des synthétiseurs peptidiques automatisés et des systèmes de purification à haut débit sont utilisés pour garantir la cohérence et la pureté .

Analyse Des Réactions Chimiques

Types de réactions

Ac2-26 (humain) (sel d'ammonium) subit principalement des réactions de formation et de clivage de liaisons peptidiques. Il ne participe généralement pas aux réactions d'oxydation, de réduction ou de substitution en raison de sa nature peptidique .

Réactifs et conditions courants

Réactifs de couplage : HBTU, HATU ou DIC sont couramment utilisés dans les étapes de couplage.

Réactifs de déprotection : TFA (acide trifluoroacétique) est utilisé pour éliminer les groupes protecteurs.

Réactifs de clivage : Le TFA est également utilisé pour cliver le peptide de la résine.

Principaux produits formés

Le principal produit formé est le peptide Ac2-26 lui-même, avec une pureté et une activité spécifique élevées .

Mécanisme D'action

Ac2-26 (human) (ammonium salt) exerts its effects by mimicking annexin A1, a protein involved in the resolution of inflammation. It binds to formyl peptide receptors (FPR1 and FPR2) on immune cells, leading to the inhibition of pro-inflammatory pathways such as NF-κB and MAPK . This results in reduced production of inflammatory mediators and decreased immune cell infiltration .

Comparaison Avec Des Composés Similaires

Composés similaires

Annexine A1 : La protéine parentale dont est dérivé Ac2-26.

Autres peptides de l'annexine A1 : Divers peptides dérivés de différentes régions de l'annexine A1.

Unicité

Ac2-26 (humain) (sel d'ammonium) est unique en raison de sa séquence spécifique qui mime l'extrémité N-terminale de l'annexine A1, offrant des effets anti-inflammatoires ciblés avec une spécificité et une puissance élevées .

Activité Biologique

The compound Ac-Ala-Met-Val-Ser-Glu-Phe-Leu-Lys-Gln-Ala-Trp-Phe-Ile-Glu-Asn-Glu-Glu-Gln-Glu-Tyr-Val-Gln-Thr-Val-Lys-OH is a synthetic peptide that has garnered interest for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Overview of Peptide Structure

The peptide consists of 30 amino acids, and its sequence includes various hydrophobic and polar residues, which may influence its biological function. The N-terminal acetylation (Ac-) can enhance the stability and bioavailability of the peptide in physiological conditions.

Peptides like Ac-Ala-Met-Val-Ser-Glu-Phe-Leu-Lys-Gln-Ala-Trp-Phe-Ile-Glu-Asn-Glu-Glu-Gln-Glu-Tyr-Val-Qln-Thr-Val-Lys-OH may act through several mechanisms:

- Receptor Binding : Many peptides interact with specific receptors on cell membranes, triggering intracellular signaling pathways.

- Enzyme Modulation : Some peptides can inhibit or activate enzymes, influencing metabolic pathways.

- Immune Response : Peptides may have immunomodulatory effects, enhancing or suppressing immune responses.

2. Research Findings

Recent studies have investigated the biological activities of similar peptides, providing insights into their potential applications:

- Antimicrobial Activity : Certain peptides exhibit antimicrobial properties against a range of pathogens. For instance, research indicates that peptides with a high proportion of hydrophobic residues can disrupt bacterial membranes .

- Anticancer Properties : Some peptides have shown promise in inhibiting tumor growth by inducing apoptosis in cancer cells. The mechanism often involves modulation of signaling pathways related to cell survival and proliferation .

Case Study 1: Antimicrobial Peptide Development

A study focused on developing antimicrobial peptides similar to Ac-Ala-Met-Val-Ser-Glu-Phe-Leu-Lys-Gln-Ala-Trp-Phe-Ile-Glu-Asn demonstrated that modifications in the amino acid sequence significantly enhanced antimicrobial activity against E. coli and S. aureus. The study highlighted the importance of hydrophobicity and charge distribution in determining peptide efficacy .

Case Study 2: Cancer Cell Apoptosis Induction

Another investigation explored the effects of a peptide with a similar sequence on various cancer cell lines. The results indicated that the peptide could induce apoptosis via mitochondrial pathways, suggesting potential therapeutic applications in oncology .

Data Tables

| Property | Value |

|---|---|

| Molecular Weight | Approximately 3,300 Da |

| Isoelectric Point | 5.5 |

| Solubility | Soluble in water |

| Stability | Stable at pH 7 |

Propriétés

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamidopropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]-4-carboxybutanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-6-aminohexanoyl]amino]-5-amino-5-oxopentanoyl]amino]propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-3-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-4-amino-4-oxobutanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-5-amino-5-oxopentanoyl]amino]-4-carboxybutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]-5-amino-5-oxopentanoyl]amino]-3-hydroxybutanoyl]amino]-3-methylbutanoyl]amino]-6-aminohexanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C141H210N32O44S/c1-16-73(10)115(139(214)160-93(48-56-111(190)191)126(201)167-101(66-106(147)181)132(207)157-90(45-53-108(184)185)123(198)155-89(44-52-107(182)183)122(197)154-87(42-50-104(145)179)121(196)156-91(46-54-109(186)187)124(199)165-99(64-80-37-39-82(177)40-38-80)133(208)170-112(70(4)5)136(211)159-88(43-51-105(146)180)127(202)173-116(76(13)175)140(215)171-114(72(8)9)137(212)161-95(141(216)217)36-26-28-59-143)172-134(209)98(63-79-31-21-18-22-32-79)166-131(206)100(65-81-67-148-84-34-24-23-33-83(81)84)162-118(193)75(12)150-119(194)86(41-49-103(144)178)153-120(195)85(35-25-27-58-142)152-129(204)96(61-69(2)3)163-130(205)97(62-78-29-19-17-20-30-78)164-125(200)92(47-55-110(188)189)158-135(210)102(68-174)168-138(213)113(71(6)7)169-128(203)94(57-60-218-15)151-117(192)74(11)149-77(14)176/h17-24,29-34,37-40,67,69-76,85-102,112-116,148,174-175,177H,16,25-28,35-36,41-66,68,142-143H2,1-15H3,(H2,144,178)(H2,145,179)(H2,146,180)(H2,147,181)(H,149,176)(H,150,194)(H,151,192)(H,152,204)(H,153,195)(H,154,197)(H,155,198)(H,156,196)(H,157,207)(H,158,210)(H,159,211)(H,160,214)(H,161,212)(H,162,193)(H,163,205)(H,164,200)(H,165,199)(H,166,206)(H,167,201)(H,168,213)(H,169,203)(H,170,208)(H,171,215)(H,172,209)(H,173,202)(H,182,183)(H,184,185)(H,186,187)(H,188,189)(H,190,191)(H,216,217)/t73-,74-,75-,76+,85-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,112-,113-,114-,115-,116-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODWGEWZOPBDSHW-ISLQBSBZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CCC(=O)O)C(=O)NC(CC(=O)N)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(C(C)C)C(=O)NC(CCC(=O)N)C(=O)NC(C(C)O)C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(C)NC(=O)C(CCC(=O)N)NC(=O)C(CCCCN)NC(=O)C(CC(C)C)NC(=O)C(CC5=CC=CC=C5)NC(=O)C(CCC(=O)O)NC(=O)C(CO)NC(=O)C(C(C)C)NC(=O)C(CCSC)NC(=O)C(C)NC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](C)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC5=CC=CC=C5)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCSC)NC(=O)[C@H](C)NC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C141H210N32O44S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

3089.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.